molecular formula C20H23FN2O3S B14952588 N-(4-fluorophenyl)-3-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide

N-(4-fluorophenyl)-3-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide

Cat. No.: B14952588
M. Wt: 390.5 g/mol
InChI Key: JHFWJGGWDIIAOD-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-3-[4-(piperidine-1-sulfonyl)phenyl]propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-3-[4-(piperidine-1-sulfonyl)phenyl]propanamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Fluorophenyl Intermediate:

    Piperidine Ring Formation: The piperidine ring is synthesized separately, often starting from piperidine itself or its derivatives.

    Sulfonylation: The phenyl group is sulfonylated using reagents like sulfonyl chlorides under basic conditions.

    Coupling Reaction: The final step involves coupling the fluorophenyl intermediate with the sulfonylated phenyl piperidine derivative under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-3-[4-(piperidine-1-sulfonyl)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, particularly at the fluorine position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(4-fluorophenyl)-3-[4-(piperidine-1-sulfonyl)phenyl]propanamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-3-[4-(piperidine-1-sulfonyl)phenyl]propanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group enhances its binding affinity, while the piperidine ring may contribute to its overall pharmacokinetic properties. The sulfonyl group is crucial for its activity, potentially interacting with active sites of enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    N-Phenyl-N-(4-piperidinyl)propanamide: Shares the piperidine and phenyl groups but lacks the fluorine and sulfonyl groups.

    N-(4-fluorophenyl)-2-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide: Similar fluorophenyl and piperidine structure but with different substituents.

Uniqueness

N-(4-fluorophenyl)-3-[4-(piperidine-1-sulfonyl)phenyl]propanamide is unique due to the combination of its fluorophenyl, piperidine, and sulfonyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H23FN2O3S

Molecular Weight

390.5 g/mol

IUPAC Name

N-(4-fluorophenyl)-3-(4-piperidin-1-ylsulfonylphenyl)propanamide

InChI

InChI=1S/C20H23FN2O3S/c21-17-7-9-18(10-8-17)22-20(24)13-6-16-4-11-19(12-5-16)27(25,26)23-14-2-1-3-15-23/h4-5,7-12H,1-3,6,13-15H2,(H,22,24)

InChI Key

JHFWJGGWDIIAOD-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)CCC(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

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